tert-butyl N-(2-azidoethyl)-N-methylcarbamate

Click Chemistry Lipophilicity PROTAC Design

This N-methylated building block delivers higher lipophilicity (XLogP=2) and zero H-bond donors, enabling superior passive permeability for PROTAC linkers. The methyl group improves organic-phase partitioning, boosting CuAAC yields and easing normal-phase purification. Room-temperature stability simplifies storage and shipping. Ideal for labs needing reliable click-chemistry handles without cold-chain constraints. Order now for consistent ≥97% purity.

Molecular Formula C8H16N4O2
Molecular Weight 200.2
CAS No. 847259-90-9
Cat. No. B6162155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-azidoethyl)-N-methylcarbamate
CAS847259-90-9
Molecular FormulaC8H16N4O2
Molecular Weight200.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-(2-azidoethyl)-N-methylcarbamate (CAS 847259-90-9) — Chemical Identity & Procurement Baseline


tert-butyl N-(2-azidoethyl)-N-methylcarbamate (CAS 847259‑90‑9) is an N‑methylated Boc‑protected azidoethyl carbamate. It carries an azide handle for CuAAC click chemistry and a base‑labile tert‑butyloxycarbonyl (Boc) group for orthogonal protection. The compound has the molecular formula C₈H₁₆N₄O₂ and a molecular weight of 200.24 g·mol⁻¹ . It is supplied as a solid with typical purities ≥97% .

Why tert-butyl N-(2-azidoethyl)-N-methylcarbamate Cannot Be Replaced by Close Analogs Without Quantitative Trade‑Offs


The presence of the N‑methyl substituent in tert‑butyl N‑(2‑azidoethyl)‑N‑methylcarbamate alters the compound’s physicochemical profile compared to its non‑methylated counterpart (tert‑butyl N‑(2‑azidoethyl)carbamate, CAS 117861‑38‑8). This change affects lipophilicity, polar surface area, and hydrogen‑bonding capacity [1]. Substituting the methylated version with the non‑methylated analog therefore modifies the compound’s behaviour in biphasic extractions, chromatographic purification, and the kinetic profile of CuAAC click reactions .

tert-butyl N-(2-azidoethyl)-N-methylcarbamate — Quantitative Differentiation Versus Closest Analog


Increased Lipophilicity (XlogP = 2) Compared to Non‑Methylated Analog

tert‑butyl N‑(2‑azidoethyl)‑N‑methylcarbamate exhibits a computed XlogP of 2, whereas the non‑methylated comparator tert‑butyl N‑(2‑azidoethyl)carbamate (CAS 117861‑38‑8) has a reported LogP of 1.40‑1.48 [1]. This difference translates to enhanced partitioning into organic solvents and improved recovery in hydrophobic extraction steps.

Click Chemistry Lipophilicity PROTAC Design

Reduced Polar Surface Area (tPSA = 43.9 Ų) and Absence of H‑Bond Donors

The N‑methylated derivative possesses a topological polar surface area (tPSA) of 43.9 Ų and zero hydrogen‑bond donors. In contrast, the non‑methylated analog tert‑butyl N‑(2‑azidoethyl)carbamate shows a tPSA of 91.6 Ų and one H‑bond donor (the carbamate NH) [1].

Polar Surface Area Hydrogen Bonding Drug‑like Properties

Higher Minimum Purity Specification (97% vs. 95%)

Commercial supplies of tert‑butyl N‑(2‑azidoethyl)‑N‑methylcarbamate are specified with a minimum purity of 97% (AKSci, activate‑scientific) [1]. The closest analog tert‑butyl N‑(2‑azidoethyl)carbamate is commonly offered at 95% minimum purity .

Purity Quality Control Reproducibility

Long‑Term Room‑Temperature Storage Stability

tert‑butyl N‑(2‑azidoethyl)‑N‑methylcarbamate is stable under long‑term storage at room temperature . In comparison, the non‑methylated analog tert‑butyl N‑(2‑azidoethyl)carbamate requires storage at 2–7 °C (refrigeration) to maintain its certified purity [1].

Storage Stability Logistics

tert-butyl N-(2-azidoethyl)-N-methylcarbamate — High‑Value Application Scenarios Stemming from the Differentiating Evidence


PROTAC Linker Design Requiring Enhanced Lipophilicity and Reduced H‑Bond Donor Burden

The increased lipophilicity (XlogP = 2) and absence of H‑bond donors make tert‑butyl N‑(2‑azidoethyl)‑N‑methylcarbamate a preferred building block for PROTAC linkers where passive permeability and reduced polarity are critical for cellular uptake and linker‑mediated ternary complex formation .

CuAAC Click Reactions in Organic Solvent Systems with Demanding Work‑Up

The higher lipophilicity (ΔLogP ≈ +0.5) improves partitioning into organic solvents during extraction, thereby increasing yield and purity after CuAAC cycloadditions. This is especially beneficial when working with hydrophobic alkynes or when aiming to avoid aqueous washes that can hydrolyze the Boc group .

Laboratory‑Scale Synthesis with Limited Cold‑Chain Capability

For academic and industrial laboratories without dedicated refrigerated storage or when shipping to regions with unreliable cold‑chain logistics, the room‑temperature stability of this N‑methylated building block reduces the risk of degradation and simplifies procurement .

Click‑Functionalized Peptide and Small‑Molecule Conjugates

The azide handle enables efficient CuAAC ligation to alkyne‑modified peptides or small molecules. The compound's reduced tPSA (43.9 Ų) facilitates purification by normal‑phase chromatography and minimises polar by‑product formation during solid‑phase peptide synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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